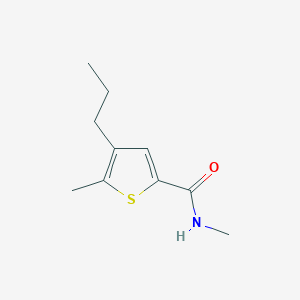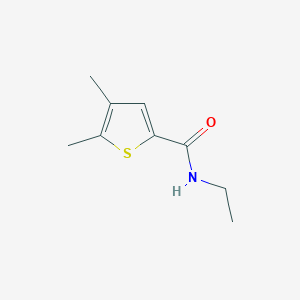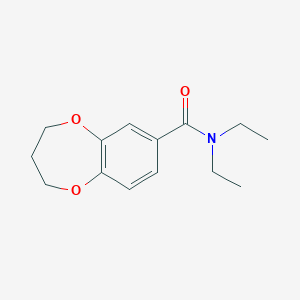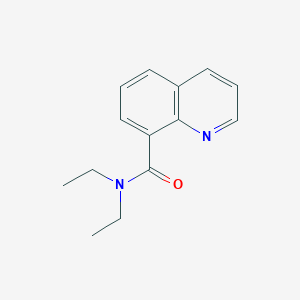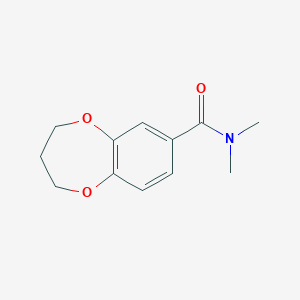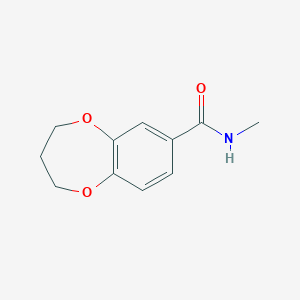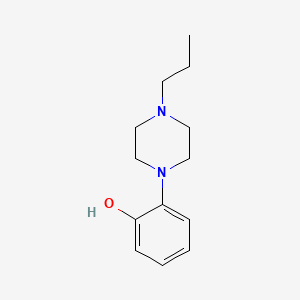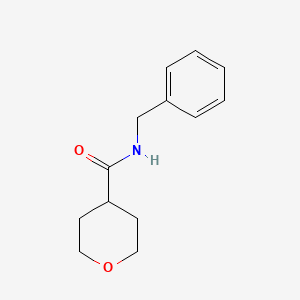
N-benzyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyloxane-4-carboxamide, also known as Z-DEVD-FMK, is a small molecule inhibitor that has been widely used in scientific research. It is a reversible inhibitor of caspase-3, a key enzyme in the process of apoptosis, or programmed cell death. Z-DEVD-FMK has been shown to have many advantages in laboratory experiments, including high specificity, low toxicity, and ease of use.
Aplicaciones Científicas De Investigación
N-benzyloxane-4-carboxamide has been widely used in scientific research, particularly in the study of apoptosis. It has been shown to be a potent inhibitor of caspase-3, which is a key enzyme in the apoptotic pathway. N-benzyloxane-4-carboxamide has been used to study the role of caspase-3 in various biological processes, including cancer, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
N-benzyloxane-4-carboxamide works by irreversibly binding to the active site of caspase-3, preventing the enzyme from cleaving its substrates and initiating the apoptotic process. This inhibition of caspase-3 activity leads to the suppression of apoptosis and the promotion of cell survival.
Biochemical and Physiological Effects:
N-benzyloxane-4-carboxamide has been shown to have many biochemical and physiological effects. In addition to its role in apoptosis, N-benzyloxane-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the severity of inflammation in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyloxane-4-carboxamide has several advantages for laboratory experiments. It is a reversible inhibitor of caspase-3, which allows for the study of the effects of caspase-3 inhibition on various biological processes. It is also highly specific for caspase-3, which reduces the likelihood of off-target effects. Additionally, N-benzyloxane-4-carboxamide has low toxicity and is easy to use.
However, there are also some limitations to the use of N-benzyloxane-4-carboxamide in laboratory experiments. It is important to note that N-benzyloxane-4-carboxamide is a small molecule inhibitor and may not accurately reflect the effects of genetic inhibition of caspase-3. Additionally, the effects of N-benzyloxane-4-carboxamide on other caspases or enzymes may need to be considered in some experiments.
Direcciones Futuras
There are many potential future directions for the use of N-benzyloxane-4-carboxamide in scientific research. One potential area of research is the study of the role of caspase-3 in cancer progression and the development of new cancer therapies. Additionally, the use of N-benzyloxane-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of ongoing research. Finally, the development of new inhibitors of caspase-3 based on the structure of N-benzyloxane-4-carboxamide may lead to the development of more potent and specific inhibitors with improved therapeutic potential.
Conclusion:
In conclusion, N-benzyloxane-4-carboxamide, or N-benzyloxane-4-carboxamide, is a small molecule inhibitor of caspase-3 that has been widely used in scientific research. It has many advantages, including high specificity, low toxicity, and ease of use. N-benzyloxane-4-carboxamide has been shown to have many potential applications in the study of apoptosis, cancer, inflammation, and neurodegenerative diseases. While there are some limitations to the use of N-benzyloxane-4-carboxamide in laboratory experiments, its many advantages make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of N-benzyloxane-4-carboxamide involves the reaction of benzyloxycarbonyl chloride with N-carbobenzyloxy-L-aspartic acid anhydride, followed by the addition of N-methylmorpholine and N-benzyloxycarbonyl-L-aspartic acid. The resulting product is then treated with hydrogen fluoride to remove the benzyloxycarbonyl group, producing N-benzyloxane-4-carboxamide.
Propiedades
IUPAC Name |
N-benzyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-6-8-16-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBITSDLWAZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyloxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


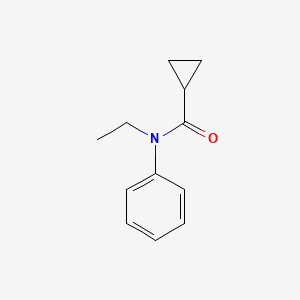
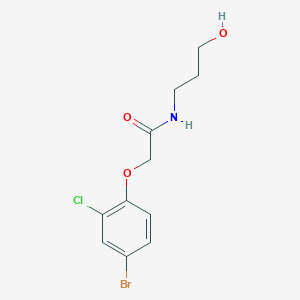
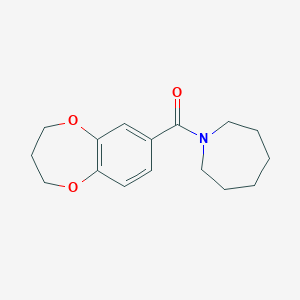
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)
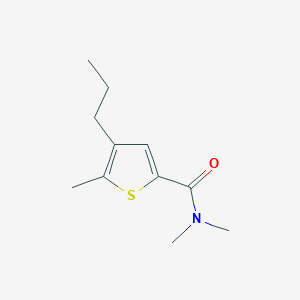
![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
